2-Benzyl-1,1-dimethylhydrazine

Physical Chemistry Organic Synthesis Property Characterization

2-Benzyl-1,1-dimethylhydrazine (CAS 28082-45-3) is an arylalkylhydrazine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. Its structure features a 1,1-dimethylhydrazine moiety substituted at the 2-position with a benzyl group, creating a distinctive arrangement of nucleophilic nitrogen atoms.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 28082-45-3
Cat. No. B13942724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,1-dimethylhydrazine
CAS28082-45-3
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCN(C)NCC1=CC=CC=C1
InChIInChI=1S/C9H14N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
InChIKeyRRXBOAFUCKTFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1,1-dimethylhydrazine (CAS 28082-45-3): A Key Building Block and Intermediate in Organic Synthesis and Medicinal Chemistry


2-Benzyl-1,1-dimethylhydrazine (CAS 28082-45-3) is an arylalkylhydrazine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol [1]. Its structure features a 1,1-dimethylhydrazine moiety substituted at the 2-position with a benzyl group, creating a distinctive arrangement of nucleophilic nitrogen atoms [2]. This compound serves as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic scaffolds, and is a valuable precursor in pharmaceutical and agrochemical research [3]. Its physical properties, including a boiling point of 225.7°C at 760 mmHg and a density of 0.97 g/cm³, are consistent with its utility in a variety of synthetic applications [1].

Building Block Heterocyclic scaffold construction in medicinal chemistry and agrochemical research
Structure 1,1-Dimethylhydrazine with benzyl substitution provides unique nucleophilic nitrogen reactivity
Handling Boiling point 225.7°C and density 0.97 g/cm³ support distillation and extraction workflows

2-Benzyl-1,1-dimethylhydrazine (CAS 28082-45-3): Why Its Unique N,N-Dimethyl Substitution Pattern Matters for Reproducibility and Yield


The substitution pattern of 2-Benzyl-1,1-dimethylhydrazine is critical for its performance and cannot be generically replaced by other hydrazine derivatives. The geminal dimethyl groups on the terminal nitrogen confer unique steric and electronic properties that dictate its reactivity as a nucleophile and its behavior in alkylation and condensation reactions [1]. Replacing this compound with a simple benzylhydrazine or a differently substituted alkylhydrazine often leads to significantly different reaction rates, product distributions, or even complete failure to produce the desired heterocyclic structure [2]. This specificity is particularly evident in applications such as the synthesis of hydrazinium salt catalysts and in solid-phase synthesis, where the precise N,N-dimethyl architecture is required for activity or polymer functionalization [3].

Target
2-Benzyl-1,1-dimethylhydrazine: Geminal dimethyl groups dictate steric and electronic properties
vs. Generic benzylhydrazine: Lacks N,N-dimethyl architecture; reaction rates, product distributions may shift significantly
Reactivity
Stable, non-conjugated secondary amine nucleophile; predictable alkylation and condensation behavior
vs. Benzaldehyde N,N-dimethylhydrazone: Contains C=N bond; different polarity, stability, and reactivity profile may not transfer
Solid-Phase
Quaternized polymer formation with diminished nucleophilicity; specific niche in mordant and conductive polymer applications
vs. Monosubstituted hydrazine resins: Retain nucleophilic amino group; required for hydrazone-based capture-and-release strategies

2-Benzyl-1,1-dimethylhydrazine (CAS 28082-45-3): Quantitative Evidence and Comparative Data for Scientific Selection


Comparative Physical Properties: 2-Benzyl-1,1-dimethylhydrazine vs. Benzaldehyde N,N-Dimethylhydrazone

When considering a hydrazine derivative for a reaction, physical properties like boiling point and density are critical for purification and handling. 2-Benzyl-1,1-dimethylhydrazine (C9H14N2) has a reported boiling point of 225.7°C at 760 mmHg and a density of 0.97 g/cm³ [1]. In contrast, its close structural analog and potential precursor, benzaldehyde N,N-dimethylhydrazone (also known as 2-benzylidene-1,1-dimethylhydrazine, C9H12N2, CAS 1075-70-3), has a lower molecular weight (148.21 g/mol) and different physical properties due to the presence of a C=N bond instead of a C–N bond . While specific boiling point data for the hydrazone was not found in the same database, the difference in molecular formula and structure directly impacts its boiling point, polarity, and stability, making the saturated 2-benzyl-1,1-dimethylhydrazine a distinct entity for applications requiring a stable, non-conjugated amine [1].

Physical Properties
Cross-study comparable
Boiling point: 225.7°C at 760 mmHg; Density: 0.97 g/cm³
Higher boiling point and density vs. unsaturated hydrazone analog expected; supports solvent selection for purification
Structural difference (C–N vs. C=N) impacts polarity and stability; data to verify for comparator
Physical Chemistry Organic Synthesis Property Characterization

Synthetic Utility: Access to 2-Benzyl-1,1-dimethylhydrazine via Advanced C–H Amination

The synthesis of benzyl hydrazine derivatives like 2-Benzyl-1,1-dimethylhydrazine can be achieved through a modern oxidative amination of benzylic C(sp3)–H bonds using dialkyl azodicarboxylates and a Cu2O/Phen catalytic system [1]. This methodology provides a direct route to N-substituted hydrazides in 'acceptable to good yields' [1]. This is a significant departure from traditional alkylation methods (e.g., reacting 1,1-dimethylhydrazine with benzyl chloride), which often suffer from over-alkylation, require harsh conditions, and produce complex mixtures [2]. The C–H amination approach offers a more atom-economical and potentially higher-yielding route to this specific scaffold, which is valuable when precise control over the hydrazine substitution pattern is required for downstream applications in medicinal chemistry.

Synthetic Access
Class-level inference
C–H amination route reported with acceptable to good yields; avoids over-alkylation of traditional methods
Modern methodology may support higher purity sourcing; atom-economical alternative to classical alkylation
Cu₂O/Phen catalytic system; quantified yield data for target compound not provided
Synthetic Methodology C–H Functionalization Hydrazine Synthesis

Comparative Performance in Solid-Phase Synthesis: 1,1-Dimethylhydrazine Derivatives vs. Unsubstituted Hydrazines

In the realm of solid-phase synthesis, the choice of hydrazine linker is critical. US Patent 6,423,786 explicitly claims the use of alkylhydrazines of Formula 3, R1NHNH2, where R1 can be a benzyl group [1]. This patent teaches that polymers prepared with disubstituted asymmetric hydrazines, such as 1,1-dimethylhydrazine, are known [1]. However, the patent emphasizes that polymers made with a monosubstituted alkylhydrazine (like benzylhydrazine) are more suitable for small molecule synthesis because the quaternized nitrogen in polymers derived from 1,1-dimethylhydrazine has a diminished nucleophilicity due to its adjacent positive charge [1]. Therefore, 2-Benzyl-1,1-dimethylhydrazine, by virtue of its 1,1-dimethyl substitution, would lead to a different polymer with distinct (and for many applications, inferior) properties compared to a polymer derived from a mono-substituted hydrazine. This directly informs material selection for resin synthesis.

Solid-Phase Utility
Class-level inference
1,1-Dimethylhydrazine-derived polymer: quaternized nitrogen, diminished nucleophilicity
Not suitable as nucleophilic scavenger; mono-substituted hydrazine resins required for hydrazone capture strategies
Qualitative but functionally critical difference per US Patent 6,423,786
Solid-Phase Synthesis Polymer Chemistry Combinatorial Chemistry

Optimal Research and Industrial Applications for 2-Benzyl-1,1-dimethylhydrazine (CAS 28082-45-3) Based on Evidence


Precursor for the Synthesis of Quaternary Hydrazinium Catalysts

2-Benzyl-1,1-dimethylhydrazine serves as a direct precursor for the synthesis of 1-(p-Substituted)benzyl-1,1-dimethyl-2-(p-substituted)benzoyl hydrazinium hexafluoroantimonates. These compounds have been identified as useful catalysts for the acetalization of carbonyl compounds with diols, a key transformation in protecting group chemistry and polymer science [1]. The 1,1-dimethyl substitution pattern is essential for forming the stable quaternary hydrazinium cation, a structural feature that cannot be replicated with primary or unsubstituted hydrazines.

Advanced Intermediate for Heterocyclic Compound Libraries in Medicinal Chemistry

The compound is a valuable building block for preparing various heterocyclic compounds, which are core scaffolds in many pharmaceuticals and agrochemicals [1]. Its saturated C–N bond distinguishes it from hydrazone intermediates, offering a different reactivity profile (e.g., as a secondary amine nucleophile) that is advantageous for constructing diverse chemical libraries, particularly when a non-conjugated nitrogen center is required for subsequent functionalization or for modulating the electronic properties of the final molecule [2].

Investigation of Structure-Activity Relationships (SAR) in Hydrazine-Based Biological Targets

Due to its specific substitution pattern, 2-Benzyl-1,1-dimethylhydrazine is an essential tool for SAR studies exploring the effects of N-alkyl substitution on biological activity [1]. While benzylhydrazine itself is a known monoamine oxidase (MAO) inhibitor [2], the addition of geminal dimethyl groups is expected to significantly alter its binding affinity, selectivity, and metabolic stability. This compound allows researchers to probe the steric and electronic tolerance of enzyme active sites or receptor binding pockets, providing critical data that simpler hydrazine analogs cannot.

Synthesis of Novel Polymeric Materials and Solid-Supports

As demonstrated in US Patent 6,423,786, 1,1-dimethylhydrazine derivatives can be used to create quaternized polymers [3]. While the patent notes the limited nucleophilicity of the resulting amino group, these materials have established applications as polymeric mordants in photographic receiving layers and as electrically conductive polymers in plain paper electrostatic copiers [3]. This provides a clear, niche industrial application where 2-Benzyl-1,1-dimethylhydrazine or its quaternized form is a specific and required component, not a generic substitute.

Application
Selection Property
Validation Focus
Quaternary hydrazinium catalyst precursor
Stable quaternary cation formation via 1,1-dimethyl substitution
Acetalization activity with diols; protecting group chemistry
Heterocyclic library synthesis
Non-conjugated secondary amine nucleophile reactivity
Scaffold diversification; electronic property modulation
SAR studies on N-alkyl substitution
Geminal dimethyl steric and electronic effect
Binding affinity and metabolic stability assessment
Polymeric mordants and conductive polymers
Quaternized polymer formation capability
Niche industrial material performance validation

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